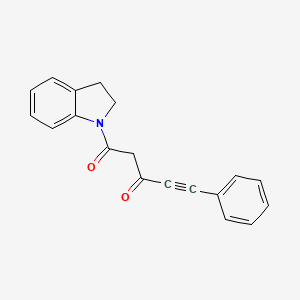
ethyl N-(tert-butylamino)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(tert-butylamino)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications. This compound is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl N-(tert-butylamino)carbamate can be synthesized through various methods. One common method involves the reaction of tert-butylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(tert-butylamino)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or tert-butyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Ethyl N-(tert-butylamino)carbamate has several applications in scientific research:
Biology: In biological research, it can be used to study enzyme interactions and protein modifications.
Industry: It finds applications in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of ethyl N-(tert-butylamino)carbamate involves its ability to form stable carbamate linkages with various molecular targets. This stability is due to the delocalization of non-bonded electrons on the nitrogen atom into the carboxyl moiety, which restricts conformational flexibility. The compound can participate in hydrogen bonding through its carboxyl group and backbone NH, influencing its interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(2-(butylamino)ethyl)carbamate
- Ethyl N-(hydroxy-tert-butyl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
Uniqueness
Ethyl N-(tert-butylamino)carbamate is unique due to its specific structural features, such as the tert-butyl group, which provides steric hindrance and enhances stability. This makes it particularly useful as a protecting group in organic synthesis and as a component in drug design .
Propiedades
Número CAS |
64739-41-9 |
|---|---|
Fórmula molecular |
C7H16N2O2 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
ethyl N-(tert-butylamino)carbamate |
InChI |
InChI=1S/C7H16N2O2/c1-5-11-6(10)8-9-7(2,3)4/h9H,5H2,1-4H3,(H,8,10) |
Clave InChI |
PYNPFJINTPDMOA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NNC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)

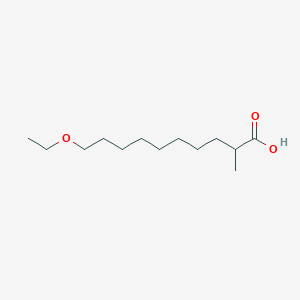

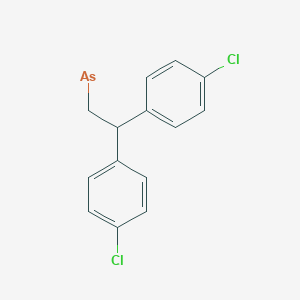
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)
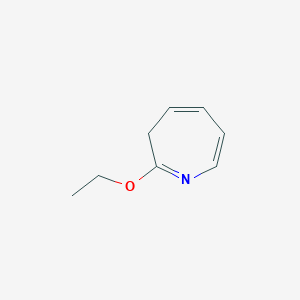
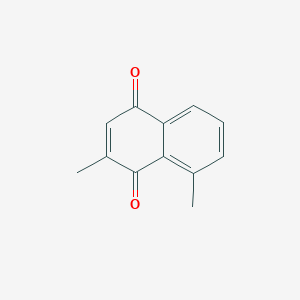

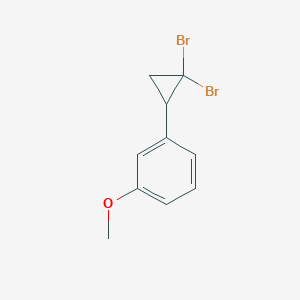
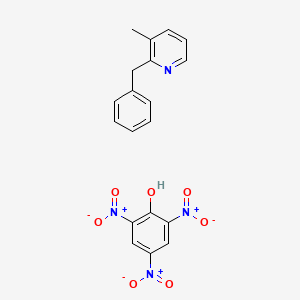
![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
